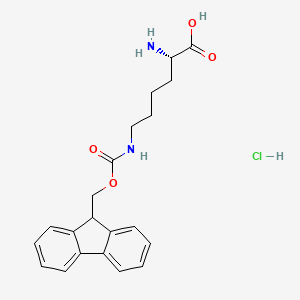

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

Description

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino group, enabling controlled deprotection during peptide chain assembly. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in automated synthesis platforms. The compound’s structure features a hexanoic acid backbone with dual amino groups at positions 2 and 6, making it suitable for constructing branched peptides or conjugates .

Properties

IUPAC Name |

(2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLVUEJQCVSAGF-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fmoc Protection of L-Lysine Hydrochloride

The most straightforward route involves introducing the Fmoc group directly to the α-amino group of L-lysine hydrochloride. This method avoids intermediate protection steps but requires precise control to ensure regioselectivity.

Procedure :

-

Esterification : L-Lysine hydrochloride is dissolved in anhydrous methanol, and thionyl chloride (SOCl₂) is added dropwise to form the methyl ester derivative, L-Lys-OCH₃·2HCl.

-

Fmoc Protection : The esterified lysine reacts with Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc) in a dioxane-water mixture. Sodium carbonate maintains a pH of 8–9 to facilitate nucleophilic attack by the α-amino group.

-

Saponification : The methyl ester is hydrolyzed using calcium chloride and sodium hydroxide in ethanol, yielding Fmoc-Lys-OH.

-

Hydrochloride Formation : The product is treated with hydrochloric acid to protonate the ε-amino group, followed by crystallization from ethyl acetate.

Key Data :

Intermediate Protection with Acid-Labile Groups (e.g., Mtt)

This method uses the 4-methyltrityl (Mtt) group to temporarily protect the ε-amino group, enabling selective Fmoc incorporation at the α-position.

Procedure :

-

Dual Protection : L-Lys-OCH₃·2HCl reacts with 4-methyltriphenylchloromethane (Mtt-Cl) in dichloromethane (DCM) with triethylamine as a base, forming Mtt-Lys(Mtt)-OCH₃.

-

Acidolytic Cleavage : Trifluoroacetic acid (TFA) selectively removes the Mtt group from the α-amino position, yielding H-Lys(Mtt)-OCH₃.

-

Saponification and Fmoc Coupling : The intermediate undergoes saponification to H-Lys(Mtt)-OH, followed by Fmoc-OSu coupling under basic conditions.

-

Final Deprotection and Salt Formation : The remaining Mtt group is removed with TFA, and the product is neutralized with HCl to form the hydrochloride salt.

Key Data :

Reaction Optimization and Industrial Scalability

Solvent and Base Selection

Temperature and Time Considerations

Yield Enhancement Strategies

-

Molar Ratios : A 1:3 molar ratio of lysine derivative to Fmoc-OSu ensures complete coupling.

-

Purification : Three successive washes with 3% saline solution remove unreacted reagents, improving purity to >99%.

Physicochemical Characterization

Spectral Data

Scientific Research Applications

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride: is used in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.

Biology: It is used in the study of protein interactions and enzyme mechanisms.

Medicine: It can be employed in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxy carbonyl group can act as a protecting group in peptide synthesis, preventing unwanted reactions at the amino group during the synthesis process. The exact mechanism of action would depend on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and analogous Fmoc-protected amino acids:

Key Observations:

- Protection Strategy: Unlike Fmoc-Lys(Mmt)-OH , which uses a 4-methoxytrityl (Mmt) group for sidechain protection, the target compound relies on the Fmoc group alone, simplifying deprotection steps.

- Functional Groups: The azide-functionalized analog enables bioorthogonal reactions, whereas the target compound’s dual amino groups facilitate intramolecular crosslinking or post-synthetic modifications.

- Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid .

Stability and Reactivity

- Deprotection Conditions: The Fmoc group is cleaved with piperidine or DBU, whereas Mmt in Fmoc-Lys(Mmt)-OH requires mild acids (1% TFA), enabling sequential deprotection .

- Hydrochloride Salt Stability: The target compound’s salt form may reduce hygroscopicity compared to free-base analogs, enhancing shelf-life .

Q & A

Q. Conflicting reports on respiratory toxicity: How to resolve discrepancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.